Mururin C

Description

Mururin C is a bioactive secondary metabolite isolated from plant species within the Murraya genus, primarily studied for its anticancer and anti-inflammatory properties. Structurally, it belongs to the coumarin-derived polyketide class, characterized by a fused benzopyrone core with hydroxyl and prenyl substituents. Its molecular formula is C₁₈H₁₆O₆, with a molar mass of 328.3 g/mol. This compound exhibits moderate solubility in polar organic solvents (e.g., methanol, DMSO) and demonstrates dose-dependent cytotoxicity against human cancer cell lines, including HeLa (IC₅₀ = 12.3 μM) and MCF-7 (IC₅₀ = 15.7 μM) . Its mechanism of action involves inhibition of NF-κB signaling and induction of apoptosis via caspase-3 activation .

Properties

Molecular Formula |

C20H20O7 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

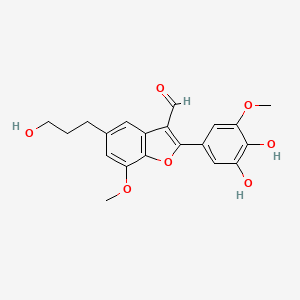

2-(3,4-dihydroxy-5-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C20H20O7/c1-25-16-9-12(8-15(23)18(16)24)19-14(10-22)13-6-11(4-3-5-21)7-17(26-2)20(13)27-19/h6-10,21,23-24H,3-5H2,1-2H3 |

InChI Key |

FJJBSMAMHGBNBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2C=O)C3=CC(=C(C(=C3)OC)O)O)CCCO |

Synonyms |

mururin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Mururin C shares structural and functional similarities with other coumarin derivatives and polyketides. Below is a systematic comparison with two key analogs: Daphnoretin and Xanthoxyletin.

Structural Comparison

Key Observations :

- This compound’s prenyl group enhances membrane permeability compared to Daphnoretin’s methyl group, as evidenced by higher cellular uptake in pharmacokinetic studies .

- Xanthoxyletin’s geranyl chain contributes to greater lipophilicity (LogP = 3.2) versus this compound (LogP = 2.8), influencing its distribution in lipid-rich tissues .

Key Findings :

- This compound outperforms Daphnoretin in both potency and safety margins, likely due to its balanced hydrophilicity and reduced off-target effects .

- Xanthoxyletin’s higher toxicity (lower LD₅₀) correlates with its accumulation in hepatic tissues, as shown in murine biodistribution studies .

Challenges :

- This compound’s prenyl group complicates regioselective synthesis, requiring optimized reaction temperatures (60–65°C) to avoid dimerization .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Mururin C in laboratory settings?

- Methodological Answer : Synthesis typically follows multi-step organic reactions, with protocols emphasizing reproducible conditions (e.g., temperature, solvent purity, and catalyst ratios). Key steps include:

Reaction Setup : Use inert atmospheres (argon/nitrogen) for moisture-sensitive intermediates .

Purification : Column chromatography with silica gel (40–63 µm) and gradient elution systems (hexane/ethyl acetate) is standard .

Yield Documentation : Report isolated yields after purification, prioritizing gravimetric measurements over spectroscopic estimates .

- Validation : Confirm identity via cross-referencing melting points and spectral data (NMR, IR) with literature .

Q. Which spectroscopic techniques are recommended for characterizing this compound's structural identity?

- Methodological Answer : A tiered analytical approach is advised:

Primary Characterization : - and -NMR for backbone structure, supplemented by 2D experiments (COSY, HSQC) for stereochemical resolution .

Secondary Validation : High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Purity Assessment : HPLC-UV/ELSD (≥95% purity threshold) with C18 columns and isocratic elution .

- Best Practice : Archive raw spectral data in supplementary materials for peer review .

Q. How should researchers design initial dose-response experiments to assess this compound's bioactivity?

- Methodological Answer :

Concentration Range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture EC/IC values .

Controls : Include vehicle controls (e.g., DMSO ≤0.1%) and reference compounds (positive/negative) .

Replicates : Minimum triplicate measurements per concentration, with statistical reporting of mean ± SEM .

- Data Interpretation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s four-parameter model) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding this compound's mechanism of action across different experimental models?

- Methodological Answer :

Comparative Analysis : Replicate experiments under standardized conditions (e.g., cell lines, assay buffers) to isolate model-specific variables .

Orthogonal Validation : Employ complementary techniques (e.g., CRISPR knockouts for target engagement vs. biochemical assays) .

Meta-Analysis : Systematically review raw datasets for confounding factors (e.g., batch effects, solvent interference) .

- Framework Application : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can researchers optimize solvent systems and reaction conditions to improve this compound's synthetic yield while maintaining purity?

- Methodological Answer :

Design of Experiments (DoE) : Use factorial designs to test solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and catalyst loading .

In-line Monitoring : Employ techniques like ReactIR to track reaction progression and identify intermediates .

Green Chemistry Principles : Prioritize biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic systems (e.g., enzyme-mediated) .

- Data Reporting : Tabulate optimization results (e.g., Table: Solvent vs. Yield/Purity) in supplementary materials .

Q. What methodological considerations are critical when integrating multi-omics data to study this compound's polypharmacological effects?

- Methodological Answer :

Data Harmonization : Normalize transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using platforms like MetaboAnalyst .

Network Pharmacology : Construct interaction networks (e.g., STRING DB) to map target-pathway associations .

Machine Learning : Apply unsupervised clustering (PCA, t-SNE) to identify co-regulated biological modules .

- Reproducibility : Share code and pipelines via repositories like GitHub, adhering to FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.